molecular formula C27H36FN3 B10883611 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

Cat. No.: B10883611
M. Wt: 421.6 g/mol
InChI Key: NQYXBMSRUIHAAE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Cyclohexyl group attachment: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Halogen atoms in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic or antipsychotic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
  • 1-(2-Bromophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

Uniqueness

1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H36FN3

Molecular Weight

421.6 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C27H36FN3/c28-26-8-4-5-9-27(26)31-20-18-30(19-21-31)25-14-16-29(17-15-25)24-12-10-23(11-13-24)22-6-2-1-3-7-22/h1-9,23-25H,10-21H2

InChI Key

NQYXBMSRUIHAAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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